molecular formula C26H21ClN2O4 B2553264 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 895654-00-9

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2553264
CAS No.: 895654-00-9
M. Wt: 460.91
InChI Key: GWCKGWFKNMUFRU-UHFFFAOYSA-N
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Description

The compound 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-methylbenzoyl group and at position 6 with a chlorine atom. The N-acetamide moiety is further functionalized with a 3-methoxyphenyl group. This structure combines electron-withdrawing (chloro, carbonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c1-16-6-8-17(9-7-16)25(31)22-14-29(23-11-10-18(27)12-21(23)26(22)32)15-24(30)28-19-4-3-5-20(13-19)33-2/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKGWFKNMUFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro and Methylbenzoyl Groups: The chloro and methylbenzoyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the methylbenzoyl group can be introduced using Friedel-Crafts acylation with methylbenzoyl chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thio-substituted quinoline derivatives

Scientific Research Applications

2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in inflammatory pathways or enzymes critical for bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Quinolinone vs. Thiazolidinone and Quinazolinone Derivatives
  • Target Compound: The 1,4-dihydroquinolin-4-one core provides a planar, conjugated system that enhances π-π stacking interactions. The 4-oxo group contributes to hydrogen bonding .
  • This core is smaller (5-membered ring) compared to the quinolinone’s 6-membered system, affecting steric interactions .
  • Quinazolinone Derivatives (e.g., ): These feature a fused benzopyrimidine ring, offering additional sites for substitution and stronger hydrogen-bonding capacity due to the pyrimidine nitrogen atoms .
Table 1: Core Structure Comparison
Core Structure Key Features Example Compounds
1,4-Dihydroquinolin-4-one Planar, conjugated system; 4-oxo group for H-bonding Target compound,
Thiazolidinone 5-membered ring with sulfur; higher electronegativity
Quinazolinone Fused benzopyrimidine; enhanced H-bonding via pyrimidine nitrogens

Substituent Effects

Position 3 Substitutions
  • Target Compound : 4-Methylbenzoyl group at position 3 introduces steric bulk and lipophilicity. The methyl group may enhance metabolic stability compared to unsubstituted benzoyl .
  • Sulfonyl Analogues (): Compounds like 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide () replace benzoyl with sulfonyl groups.
Position 6 Substitutions
  • Target Compound : Chlorine at position 6 contributes to electron withdrawal and may influence resonance stability.
Table 2: Substituent Comparison
Compound Position 3 Substituent Position 6 Substituent Key Functional Impact
Target compound 4-Methylbenzoyl Chlorine Moderate lipophilicity; H-bond acceptor
4-Chlorobenzenesulfonyl Ethyl High polarity; ionic interactions
(AJ5d) 4-Fluorophenylthio - Halogen bonding; enhanced bioavailability

Physicochemical Properties

Melting Points and Solubility
  • Target Compound: No direct data, but analogues with methoxy groups (e.g., ’s 13b) show lower melting points (~274°C) compared to sulfonamide derivatives (e.g., 13a at 288°C), suggesting methoxy enhances solubility .
  • Sulfonyl Derivatives : Higher melting points (e.g., 288°C for 13a) due to strong intermolecular forces from sulfonamide groups .
Spectroscopic Data
  • IR spectra of analogues () confirm carbonyl (C=O, 1664 cm⁻¹) and nitrile (C≡N, 2214 cm⁻¹) stretches, consistent with the target’s acetamide and benzoyl groups .

Structural Conformation and Crystallography

  • Crystal Packing : highlights that substituents like dichlorophenyl induce conformational variations (dihedral angles 54.8°–77.5°), affecting hydrogen-bonding networks (R₂²(10) dimers) . The target’s methoxyphenyl group may adopt similar conformations, influencing crystal solubility and stability.
  • Refinement Tools : SHELXL () is widely used for refining such structures, ensuring accurate bond length and angle measurements .

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